Ethylene glycol dibutyl ether

Description

Properties

IUPAC Name |

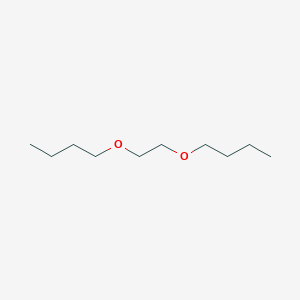

1-(2-butoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXHBFHOEYVPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2, Array | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31885-97-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31885-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074268 | |

| Record name | Ethylene glycol dibutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol dibutyl ether is a colorless liquid. (USCG, 1999), Almost colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

399 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (USCG, 1999), 185 °F (open cup), 185 °F (85 °C) (CLOSED CUP), 85 °C o.c. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 2.0X10+3 mg/L at 20 °C, Solubility in water: poor | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8 (USCG, 1999) - Less dense than water; will float, 0.8319 at 25 °C/25 °C, Bulk density: 7.0 lb/gal at 20 °C ... combustible, Relative density (water = 1): 0.8 | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6 | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 [mmHg], VP: 0.12 mm Hg at 25 °C. 0.016% in saturated air at 25 °C; 1 ppm = 7.13 mg/cu m and 1 mg/L = 140 ppm at 25 °C, 760 mm Hg, 9.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 12 | |

| Record name | Ethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Almost colorless liquid | |

CAS No. |

112-48-1 | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol dibutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibutoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dibutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibutoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HZO49D869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-69.1 °C, -69 °C | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1149 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Dibutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethylene (B1197577) glycol dibutyl ether, a valuable solvent and intermediate in various research and industrial applications. This document details experimental protocols, quantitative data, and characterization methodologies to assist researchers in the effective preparation and analysis of this compound.

Synthesis of Ethylene Glycol Dibutyl Ether

This compound can be synthesized through several methods, with the Williamson ether synthesis being a prominent and versatile approach. This method involves the reaction of an alkoxide with a primary alkyl halide. An alternative industrial method involves the reaction of ethylene oxide with butanol.

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of unsymmetrical ethers like this compound. A common route involves the reaction of 2-butoxyethanol (B58217) with a butyl halide in the presence of a strong base.

Reaction Scheme:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) (1.1 equivalents) suspended in anhydrous tetrahydrofuran (B95107) (THF).

-

Alkoxide Formation: 2-Butoxyethanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium 2-butoxyethoxide.

-

Ether Formation: 1-Bromobutane (1.1 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess NaH is quenched by the careful addition of water. The resulting solution is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Synthesis from Ethylene Oxide and Butanol

An alternative industrial synthesis involves the catalyzed reaction of ethylene oxide with n-butanol. This reaction typically yields a mixture of ethylene glycol monobutyl ether and this compound, which can be separated by distillation.

Reaction Scheme:

A patent describes a method for synthesizing ethylene glycol monobutyl ether where butanol and a supported potassium fluoride/alumina solid alkali catalyst are heated, and then ethylene oxide is continuously fed into the reactor.[1] While this patent focuses on the monoether, modification of the reaction conditions, such as the molar ratio of reactants, can favor the formation of the diether.

Table 1: Summary of Synthesis Parameters

| Parameter | Williamson Ether Synthesis | Ethylene Oxide Method |

| Starting Materials | 2-Butoxyethanol, 1-Bromobutane, Sodium Hydride | n-Butanol, Ethylene Oxide |

| Catalyst/Reagent | Sodium Hydride (strong base) | Supported Potassium Fluoride/Alumina[1] |

| Solvent | Anhydrous Tetrahydrofuran | - |

| Reaction Temperature | Reflux | 110 °C[1] |

| Reaction Pressure | Atmospheric | 0.1 - 0.5 MPa[1] |

| Typical Yield | High | Variable, depends on conditions |

| Purity | High after purification | Requires fractional distillation |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and chromatographic techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the synthesized product and confirming its molecular weight. The gas chromatogram will indicate the presence of any unreacted starting materials or byproducts, while the mass spectrum provides information about the molecular ion and fragmentation pattern.

-

Instrumentation: An Agilent 7890A GC & 5975C MSD or similar.

-

Column: Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 μm).

-

Carrier Gas: Helium.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-500 amu.

Expected Results:

-

Retention Time: The retention time for this compound will be specific to the column and conditions used. For reference, in a fast GC-MS analysis of various glycol ethers, ethylene glycol butyl ether (a related compound) had a retention time of 4.998 minutes.[2][3]

-

Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 174. Key fragment ions would result from the cleavage of the ether linkages and the butyl chains. Common fragments for polyethylene (B3416737) glycol dialkyl ethers include ions at m/z 45, 59, and others resulting from α-cleavages and charge-site cleavages.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms.

-

Instrumentation: A Bruker DPX-300 instrument (300.1 MHz for ¹H and 75.5 MHz for ¹³C) or equivalent.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| CH₃-CH₂-CH₂-CH₂-O- | ~0.9 | Triplet | ~14 |

| CH₃-CH₂ -CH₂-CH₂-O- | ~1.4 | Sextet | ~19 |

| CH₃-CH₂-CH₂ -CH₂-O- | ~1.6 | Quintet | ~32 |

| -CH₂-CH₂ -O-CH₂- | ~3.5 | Triplet | ~71 |

| -O-CH₂-CH₂-O- | ~3.6 | Singlet | ~70 |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are associated with the C-H and C-O bonds.

-

Instrumentation: A Bruker Tensor 37 FTIR or similar.

-

Sample Preparation: A thin film of the liquid sample between two potassium bromide (KBr) plates.

-

Spectral Range: 4000-400 cm⁻¹.

Expected Vibrational Assignments:

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the butyl groups.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1120 cm⁻¹: Strong C-O-C stretching vibration, characteristic of ethers.[5]

Table 3: Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| GC-MS | Molecular Ion (M+) | 174 m/z |

| Key Fragments | Characteristic ether and alkyl chain fragments[4] | |

| ¹H NMR | Chemical Shifts (ppm) | ~0.9 (t), ~1.4 (m), ~1.6 (m), ~3.5 (t), ~3.6 (s) |

| ¹³C NMR | Chemical Shifts (ppm) | ~14, ~19, ~32, ~70, ~71 |

| FTIR | C-H Stretch (cm⁻¹) | ~2960-2870 |

| C-O-C Stretch (cm⁻¹) | ~1120 (strong)[5] |

Visualizing the Workflow and Logic

Synthesis Workflow

The following diagram illustrates the major steps involved in the Williamson ether synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized product.

References

Spectroscopic Profile of Ethylene Glycol Dibutyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethylene (B1197577) Glycol Dibutyl Ether (CAS No: 112-48-1), a widely used solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of ethylene glycol dibutyl ether.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.55 | s | O-CH ₂-CH ₂-O |

| 3.44 | t | CH ₃-CH₂-CH₂-CH ₂-O |

| 1.54 | m | CH ₃-CH₂-CH ₂-CH₂-O |

| 1.37 | m | CH ₃-CH ₂-CH₂-CH₂-O |

| 0.92 | t | CH ₃-CH₂-CH₂-CH₂-O |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as s (singlet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 70.8 | O-C H₂-C H₂-O |

| 70.4 | CH₃-CH₂-CH₂-C H₂-O |

| 31.8 | CH₃-CH₂-C H₂-CH₂-O |

| 19.4 | CH₃-C H₂-CH₂-CH₂-O |

| 14.0 | C H₃-CH₂-CH₂-CH₂-O |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957 | Strong | C-H stretch (alkane) |

| 2870 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (alkane) |

| 1378 | Medium | C-H bend (alkane) |

| 1118 | Strong | C-O stretch (ether) |

Note: The spectrum is typically obtained from a neat liquid film.

Table 4: Mass Spectrometry (Electron Ionization) Major Peaks[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 57 | 100 | [C₄H₉]⁺ |

| 99 | High | [CH₂(OCH₂CH₂CH₂CH₃)]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

| 56 | Moderate | [C₄H₈]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Note: The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample such as this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is volatilized in a heated inlet.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dibutyl Ether for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethylene (B1197577) Glycol Dibutyl Ether, a versatile solvent and reagent utilized in a multitude of laboratory and industrial applications. This document outlines key physical data, details experimental protocols for their determination, and illustrates the interplay between these properties and their practical applications.

Core Physical and Chemical Properties

Ethylene Glycol Dibutyl Ether, also known as 1,2-dibutoxyethane, is a high-boiling, colorless liquid with a faint, characteristic odor.[1][2][3] Its stability and excellent solvency for a range of non-polar substances make it a valuable component in various chemical processes.[4]

| Property | Value | Source(s) |

| Molecular Formula | C10H22O2 | [1][3] |

| Molecular Weight | 174.28 g/mol | [3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Slight, characteristic | [1][4] |

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound relevant for laboratory applications.

Thermal and Density Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 202-204 °C | at 1 atm | [2][3] |

| Melting Point | -69.1 °C | [1][3] | |

| Flash Point | 85 °C | closed cup | [3] |

| Density | 0.8319 g/cm³ | at 25 °C | [2] |

Optical and Solubility Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | 1.4112 | at 25 °C/D | [1] |

| Water Solubility | 2.0 x 10³ mg/L | at 20 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.48 | [1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of this compound in a laboratory setting.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.

Apparatus:

-

Distillation flask (e.g., 100 mL)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stands

Procedure:

-

Place approximately 50 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure.

Measurement of Density using a Vibrating-Tube Densitometer

A vibrating-tube densitometer provides highly accurate density measurements.

Apparatus:

-

Vibrating-tube densitometer (e.g., Anton Paar)

-

Syringe for sample injection

-

Thermostatic bath for temperature control

Procedure:

-

Calibrate the densitometer with dry air and deionized water at the desired temperature (e.g., 25 °C).

-

Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

The instrument will measure the oscillation period of the tube and calculate the density of the sample.

-

Record the density reading from the instrument's display.

Measurement of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp or white light with dispersion compensation)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 25 °C). Allow the instrument to equilibrate.

-

Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

-

Place a few drops of this compound onto the lower prism.

-

Close the prism and ensure the liquid spreads evenly.

-

Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Use the dispersion compensation knob (if necessary) to eliminate any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

Synthesis and Purification

This compound is typically synthesized via the Williamson ether synthesis.[2] This involves the reaction of an alkoxide with a primary alkyl halide. Glycol ethers can also be produced by the reaction of ethylene oxide with the corresponding alcohol.[2]

Purification can be achieved through distillation. For high-purity applications, techniques such as extraction may be employed to remove impurities.[5]

Applications and their Relation to Physical Properties

The unique combination of physical properties of this compound makes it a valuable solvent in various applications.

Caption: Relationship between physical properties and applications.

Safety and Handling

This compound is considered moderately toxic by ingestion and skin contact and can cause skin and eye irritation.[2] It is combustible and may form explosive peroxides.[6] Therefore, appropriate personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, and the substance should be stored away from strong oxidizing agents.[4][6] In case of a spill, it should be collected in sealable containers, and the area should be cleaned with plenty of water.[6]

References

An In-Depth Technical Guide to the Solubility of Ethylene Glycol Dibutyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethylene (B1197577) glycol dibutyl ether (EGBE), a versatile solvent with applications across various scientific disciplines, including the pharmaceutical industry. Understanding the solubility of EGBE in common organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible. Ethylene glycol dibutyl ether possesses both polar ether linkages and non-polar butyl groups, giving it a balanced solubility profile. Its miscibility with a range of organic solvents is a key attribute for its utility. Generally, glycol ethers are known for their excellent solvency with a variety of organic compounds.[1][2][3][4]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Limited Solubility |

Note: The miscibility data presented is based on information for structurally related glycol ethers and established principles of chemical solubility. Experimental verification is recommended for specific applications.

Experimental Protocols

The determination of liquid-liquid solubility or miscibility can be carried out using several established methods. Below are detailed protocols for a general qualitative assessment and a more quantitative determination.

Visual Miscibility Assessment

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at ambient temperature.

Materials:

-

This compound (EGBE)

-

Organic solvent to be tested (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer (optional)

Procedure:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Using a graduated cylinder or pipette, add a defined volume of the organic solvent (e.g., 5 mL) to the corresponding test tube.

-

Add an equal volume of this compound (5 mL) to the same test tube.

-

Stopper the test tube securely and invert it several times or use a vortex mixer to ensure thorough mixing of the two liquids.

-

Allow the test tube to stand undisturbed for at least 30 minutes.

-

Observe the contents of the test tube against a well-lit background.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record the observations for each solvent.

Isothermal Shake-Flask Method for Quantitative Solubility

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a constant temperature. This method is adapted from established protocols for determining the solubility of substances.[6]

Materials:

-

This compound (EGBE)

-

Organic solvent of interest

-

Temperature-controlled shaker bath or incubator

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters (if necessary for sample clarification)

Procedure:

-

Prepare a series of calibration standards of EGBE in the chosen organic solvent, covering a range of expected concentrations.

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess is necessary to ensure that a saturated solution is formed.

-

Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[6]

-

After equilibration, cease agitation and allow the phases to separate. If an emulsion has formed, centrifugation may be required.

-

Carefully withdraw an aliquot of the solvent phase, ensuring that none of the undissolved EGBE is collected. If necessary, filter the sample.

-

Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of EGBE.

-

The solubility is reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Miscibility Determination

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

Caption: Workflow for Visual Miscibility Assessment.

Logical Relationship of Solubility: "Like Dissolves Like"

This diagram illustrates the "like dissolves like" principle as it applies to the solubility of this compound.

Caption: "Like Dissolves Like" Principle for EGBE Solubility.

References

CAS 112-48-1 research and scientific applications

An In-depth Technical Guide to CAS 112-48-1: Ethylene Glycol Dibutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 112-48-1: this compound. This document consolidates essential data on its chemical properties, scientific applications, relevant experimental protocols, and toxicological profile to support its use in research and development, particularly in the fields of chemical synthesis and drug discovery.

This compound, also known by synonyms such as 1,2-dibutoxyethane and Dibutyl Cellosolve, is a high-boiling, chemically inert, aprotic polar solvent.[1][2] Its stability and ability to dissolve a wide range of organic compounds make it a valuable medium for chemical reactions and extraction processes.[2] While its direct applications in drug formulation are not extensively documented, its utility as a solvent in organometallic reactions and natural product extraction positions it as a relevant compound for the pharmaceutical and chemical industries.[2][]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, use in experimental design, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 112-48-1 | [4][5] |

| Molecular Formula | C₁₀H₂₂O₂ | [4][5] |

| Molecular Weight | 174.28 g/mol | [5][6] |

| IUPAC Name | 1-(2-butoxyethoxy)butane | [1] |

| Synonyms | 1,2-Dibutoxyethane, Ethylene Glycol Di-n-butyl Ether, Dibutyl Glycol | [7] |

| Appearance | Colorless liquid | [4][7] |

| Odor | Mild, slight odor | [4][8] |

| Boiling Point | 203.6 °C | [9] |

| Flash Point | 85 °C (185 °F) | [4][9] |

| Density | 0.84 g/cm³ | [9] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [4][8] |

| Vapor Pressure | 0.38 mmHg at 25 °C | [9] |

| Reactivity | Can form explosive peroxides in air; reacts with strong oxidants. | [9][10] |

Scientific and Research Applications

This compound serves primarily as a specialized high-boiling inert solvent.[8][11] Its applications are centered around processes requiring stable, aprotic conditions at elevated temperatures.

Organometallic Synthesis

Glycol ethers are frequently employed as solvents in organometallic chemistry.[12] Due to their ability to solvate metal cations and maintain stability, they are particularly useful in reactions involving sensitive reagents like Grignard reagents. While patents often describe the use of the closely related dithis compound for this purpose, the underlying principles apply to this compound as a stable, high-boiling ether solvent suitable for creating a controlled reaction environment.[7][8]

Extraction and Separation Processes

As a specialized solvent, this compound is used in extraction applications.[8][11] Its properties are advantageous for separating target compounds from complex matrices, a common requirement in natural product chemistry. The process involves the selective dissolution of desired metabolites from raw plant or microbial material, which is a foundational step in the discovery of new active pharmaceutical ingredients (APIs).[2][13]

A general workflow for its use in such an extraction is outlined below.

Experimental Protocols

Protocol: Preparation of a Grignard Reagent

While the following detailed protocol from patent literature specifies the use of dithis compound, it serves as an exemplary procedure for using high-boiling glycol ethers like CAS 112-48-1 in organometallic synthesis. This process is critical for forming carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[7][14]

Objective: To prepare Ethylmagnesium Bromide using a high-boiling glycol ether as the solvent.

Materials:

-

Magnesium turnings (15.41 g)

-

Dithis compound (solvent, 200 mL for initial mixture + 50 mL for solution)

-

Ethyl bromide (68.5 g)

-

Nitrogen gas (for inert atmosphere)

-

Reaction flask (e.g., 12-L three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel)[7]

Methodology:

-

Setup: A dry, stirred reaction flask is charged with 15.41 g of magnesium turnings and 200 mL of purified dithis compound.[7][14] The system is maintained under a dry nitrogen atmosphere.

-

Reagent Addition: A solution of 68.5 g of ethyl bromide dissolved in 50 mL of dithis compound is added dropwise to the stirred magnesium suspension over a period of 30 minutes.[7][14]

-

Reaction: The reaction is observed to start approximately 10 minutes after the beginning of the addition. The reaction proceeds for 1 hour to ensure completion.[7][14]

-

Storage: Once the magnesium has fully reacted and the solution has cooled, the resulting Grignard reagent is stored under a nitrogen atmosphere.[7]

The workflow for this synthesis is visualized in the diagram below.

Toxicological Profile

Understanding the toxicology of CAS 112-48-1 is essential for risk assessment and ensuring laboratory safety. The available data indicates moderate to low acute toxicity.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 3250 mg/kg | [15] |

| LD₅₀ | Rat | Oral | 3.25 g/kg | [4] |

| LD₅₀ (Dermal) | - | - | No data available | [15] |

| LC₅₀ (Inhalation) | - | - | No data available | [15] |

Health Hazards:

-

Eye Irritation: The substance is classified as causing serious eye irritation.[5]

-

Skin Contact: May cause mild skin irritation and defats the skin, which can lead to dryness or cracking upon repeated exposure.[9][15]

-

Ingestion: Considered moderately toxic by ingestion.[4]

It is crucial to handle this chemical using appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[4]

Conclusion

This compound (CAS 112-48-1) is a stable, high-boiling solvent with established applications in chemical synthesis and extraction. For researchers and drug development professionals, its primary value lies in its utility as a reaction medium for organometallic chemistry, such as in Grignard reactions, and as a specialized solvent for isolating natural products. While it exhibits low to moderate acute toxicity, appropriate safety precautions must be observed to mitigate risks associated with eye and skin irritation. The detailed protocols and data presented in this guide provide a foundational resource for the safe and effective application of this compound in a scientific setting.

References

- 1. CAS 112-48-1: 1,2-dibutoxyethane | CymitQuimica [cymitquimica.com]

- 2. clariant.com [clariant.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. medline.com [medline.com]

- 7. EP0632043B1 - Process for preparing Gringnard reagents in dithis compound - Google Patents [patents.google.com]

- 8. US5358670A - Process for preparing grignard reagents in dithis compound - Google Patents [patents.google.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. data.epo.org [data.epo.org]

- 12. Petrochemical - Wikipedia [en.wikipedia.org]

- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. data.epo.org [data.epo.org]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to Ethylene Glycol Dibutyl Ether as a High-Boiling Inert Solvent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of ethylene (B1197577) glycol dibutyl ether, a high-boiling inert solvent increasingly utilized in specialized chemical synthesis and pharmaceutical processes.

Introduction

Ethylene glycol dibutyl ether (EGDBE), also known as 1,2-dibutoxyethane, is a member of the glycol ether family, characterized by its high boiling point, chemical stability, and excellent solvency for a wide range of organic compounds. These properties make it a suitable medium for chemical reactions that require elevated temperatures and an inert environment. Its low volatility and miscibility with many organic solvents further enhance its utility in various industrial and research applications, including in the formulation of coatings, inks, and as a specialized solvent in the pharmaceutical industry.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function as a high-boiling inert solvent, allowing for predictable and controlled reaction conditions.

| Property | Value |

| Chemical Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| CAS Number | 112-48-1 |

| Appearance | Colorless liquid |

| Odor | Slight, characteristic |

| Boiling Point | 202-204 °C (396-399 °F) |

| Melting Point | -69 °C (-92 °F) |

| Density | 0.836 - 0.840 g/cm³ at 20 °C |

| Flash Point | 85 °C (185 °F) |

| Solubility in Water | Practically insoluble |

| Vapor Pressure | 12 Pa at 20 °C |

| Refractive Index | 1.413 - 1.415 at 20 °C |

Note: The exact values for properties such as boiling point may vary slightly between different sources due to variations in measurement conditions and purity.

Applications in Organic Synthesis

This compound's high boiling point and stability make it an excellent solvent for a variety of organic reactions that require sustained high temperatures. Its inert nature prevents it from participating in most reactions, ensuring that it serves primarily as a reaction medium.

One notable application is in Grignard reactions . The ether linkages in this compound can solvate the magnesium center of the Grignard reagent, contributing to its stability. Unlike lower-boiling ethers like diethyl ether or tetrahydrofuran (B95107) (THF), this compound allows for reactions to be conducted at significantly higher temperatures, which can be advantageous for less reactive halides.

While detailed public-domain protocols for a wide range of reactions in this compound are not abundant, its properties make it a suitable candidate for other high-temperature syntheses such as certain Williamson ether syntheses and metal-catalyzed cross-coupling reactions where thermal stability of the solvent is paramount.

Role in Drug Development and Pharmaceutical Manufacturing

In the pharmaceutical sector, glycol ethers are valued for their solvency power and compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients. This compound, with its high purity, can be used as a reaction solvent in the synthesis of pharmaceutical intermediates, where precise temperature control and an inert environment are critical to achieving high yields and minimizing impurities.[2]

Its properties also make it a candidate for use in drug formulations, particularly in topical applications where it can enhance the solubility of active ingredients, potentially improving bioavailability.[3] The low volatility of this compound is also beneficial in manufacturing processes, as it reduces solvent loss to evaporation and minimizes worker exposure.

Experimental Protocols

Below is a representative, generalized protocol for a high-temperature organic synthesis reaction, such as a substitution or coupling reaction, utilizing this compound as the solvent. This protocol should be adapted based on the specific requirements of the reactants and products.

Objective: To conduct a high-temperature nucleophilic substitution reaction under an inert atmosphere.

Materials:

-

Reactant A (Electrophile)

-

Reactant B (Nucleophile)

-

This compound (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Appropriate work-up and purification solvents

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas inlet and outlet (bubbler)

-

Standard glassware for work-up and purification

Methodology:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The three-neck flask is equipped with a reflux condenser, a thermometer, and an inert gas inlet. The outlet of the condenser is connected to a bubbler to maintain a positive pressure of inert gas.

-

Inerting the System: Purge the assembled apparatus with the inert gas for 10-15 minutes to remove air and moisture.

-

Charging the Flask: Under a positive flow of inert gas, add the electrophile (Reactant A) and anhydrous this compound to the reaction flask via a syringe or powder funnel.

-

Initiating the Reaction: Begin stirring the mixture and slowly heat the flask using the heating mantle to the desired reaction temperature (e.g., 150-180 °C).

-

Addition of Nucleophile: Once the reaction mixture reaches the target temperature, slowly add the nucleophile (Reactant B), either neat or as a solution in anhydrous this compound, to the flask using a dropping funnel or a syringe pump.

-

Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique at regular intervals.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction mixture by the slow addition of water or an appropriate aqueous solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound.

Caption: Logical diagram for selecting this compound.

Caption: General workflow for a high-temperature synthesis.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care. It is important to avoid contact with strong oxidizing agents, as this can lead to vigorous reactions. As with all chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable high-boiling inert solvent with a unique set of properties that make it suitable for specialized applications in organic synthesis and the pharmaceutical industry. Its high thermal stability, chemical inertness, and excellent solvency provide a controlled environment for high-temperature reactions. While detailed, publicly available experimental protocols are not as widespread as for more common solvents, its characteristics suggest significant potential for broader application in both academic research and industrial processes. As the demand for specialized solvents continues to grow, this compound is poised to be an important tool for chemists and chemical engineers.

References

An In-depth Technical Guide to Ethylene Glycol Dibutyl Ether: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol dibututyl ether, a member of the glycol ether family, is a versatile organic solvent with applications spanning various industrial processes. Its unique combination of ether and alkyl functionalities imparts specific solubility characteristics and reactivity patterns. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of ethylene glycol dibutyl ether. Detailed data is presented in a structured format, and established experimental protocols for its synthesis and key reactions are outlined. Visual representations of its molecular structure and reaction pathways are provided to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Identification

This compound, systematically named 1-(2-butoxyethoxy)butane according to IUPAC nomenclature, is a symmetrical diether of ethylene glycol.[1] The molecule consists of a central ethylene glycol core with both hydroxyl protons replaced by n-butyl groups.

Chemical Formula: C₁₀H₂₂O₂[1]

Synonyms: 1,2-Dibutoxyethane, Dibutyl Cellosolve, Dibutyl Glycol[1]

CAS Number: 112-48-1[1]

Molecular Weight: 174.28 g/mol [1]

Below is a 2D representation of the molecular structure of this compound.

References

Safety and handling of Ethylene glycol dibutyl ether in a lab setting

An In-depth Technical Guide to the Safe Handling of Ethylene (B1197577) Glycol Dibutyl Ether in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethylene Glycol Dibutyl Ether (EGBE) in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all personnel.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C10H22O2[1] |

| Molecular Weight | 174.28 g/mol [2] |

| CAS Number | 112-48-1[1] |

| Appearance | Colorless liquid[1][2][3] |

| Odor | Slight, characteristic odor[1][2] |

| Boiling Point | 202-204°C (399°F)[2][4] |

| Melting Point | -69.1°C[1][2] |

| Flash Point | 85°C (185°F)[2][4] |

| Density | 0.84 g/cm³[2] |

| Vapor Pressure | 0.38 mmHg at 25°C[2] |

| Water Solubility | Practically insoluble[2] |

| log Kow (Octanol-Water Partition Coefficient) | 2.48[1] |

Hazard Identification and Toxicology

This compound is classified as causing serious eye irritation.[5] It is moderately toxic by ingestion and skin contact.[3][4] Prolonged or repeated skin contact may cause dryness or cracking.[6] Vapors may cause slight irritation to the eyes and respiratory system in high concentrations.[4] This substance can form explosive peroxides, especially when stored over long periods, and reacts with strong oxidants.[7][8]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species |

| LD50 (Oral) | 3250 mg/kg | Rat[3] |

| LD50 (Dermal) | 3555.2 mg/kg | Rabbit[5] |

Occupational Exposure Limits: As of the current date, specific OSHA PEL, NIOSH REL, or ACGIH TLV values have not been established for this compound.[6] Therefore, it is imperative to keep exposure to an absolute minimum through the use of engineering controls and personal protective equipment.

Experimental Protocols

Air Sampling and Analysis (NIOSH and OSHA Methods for Glycol Ethers)

Monitoring airborne concentrations of glycol ethers is a critical component of a comprehensive safety program. While a specific method for this compound is not detailed, general methods for glycol ethers can be adapted.

Objective: To determine the time-weighted average (TWA) concentration of glycol ethers in the laboratory air.

Methodology (Based on NIOSH Method 2554 and OSHA Method 99): [9][10][11]

-

Sampling:

-

Calibrate a personal sampling pump to a flow rate of 0.1 to 0.2 L/min.[10]

-

Use a solid sorbent tube (e.g., Anasorb 747 or coconut shell charcoal) as the sampling medium.[9][11]

-

Attach the sorbent tube to the sampling pump and place it in the breathing zone of the researcher.

-

Sample for a known period to obtain a total sample volume of approximately 10 L.[10]

-

After sampling, cap the sorbent tube and send it to an analytical laboratory for analysis.

-

-

Analysis:

-

The analytes are desorbed from the sorbent using a suitable solvent, such as 15% methanol (B129727) in methylene (B1212753) chloride or 95/5 (v/v) methylene chloride/methanol.[9][11]

-

The desorbed sample is then analyzed by gas chromatography with flame ionization detection (GC-FID).[11]

-

Quantification is performed by comparing the sample peak areas to those of a calibration curve prepared with known standards.

-

Skin Decontamination Efficacy (General Protocol)

While a specific protocol for this compound is not available, the following general methodology can be used to assess the effectiveness of skin decontamination procedures for chemical solvents.

Objective: To determine the most effective method for removing this compound from the skin.

Methodology (Conceptual, based on established principles): [12]

-

In Vitro Model:

-

Use an in vitro model such as excised human or animal skin mounted on a Franz diffusion cell.[13]

-

Apply a known quantity of this compound to the skin surface.

-

After a set exposure time, perform the decontamination procedure being tested (e.g., washing with water, soap and water, or a specialized skin cleanser).

-

Analyze the wash solution and the receptor fluid of the diffusion cell for the presence of the chemical to determine the amount removed and the amount that permeated the skin.

-

-

In Vivo Model (Animal):

-

Under ethical guidelines, apply a known amount of the chemical to a marked area on the skin of an appropriate animal model.

-

At specified time points, decontaminate separate areas using different techniques.

-

Use skin tape stripping to collect the remaining chemical from the stratum corneum for analysis.[12]

-

Analyze urine and blood for metabolites to assess systemic absorption.

-

Safety and Handling Procedures

Engineering Controls

-

Always handle this compound in a well-ventilated area.[7]

-

Use a certified chemical fume hood, especially when heating the substance or when there is a potential for aerosol generation.[14]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain low airborne concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[7]

Handling and Storage

-

Avoid contact with skin and eyes.[15]

-

Keep away from heat, sparks, and open flames.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Store in tightly closed containers.[7]

-

Due to the risk of peroxide formation, it is advisable to date containers upon receipt and opening, and to test for peroxides before use if stored for an extended period.[7]

Emergency Procedures

Spill Response

A minor chemical spill is one that can be safely cleaned up by laboratory personnel. A major spill requires evacuation and assistance from emergency responders.

Diagram 1: Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill in the laboratory.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Diagram 2: First Aid Response for Exposure

Caption: First aid procedures for different routes of exposure.

-

Inhalation: Move the individual to fresh air and provide rest.[6] Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[6] Seek immediate medical attention.[4]

Waste Disposal

-

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.[16]

-

Do not dispose of this chemical down the drain or in the regular trash.[17]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.[14]

References

- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 112-48-1,ETHYLENE GLYCOL DI-N-BUTYL ETHER | lookchem [lookchem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. sgsgalson.com [sgsgalson.com]

- 6. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 7. nj.gov [nj.gov]

- 8. This compound | 112-48-1 [chemicalbook.com]

- 9. Glycol Ethers (2554) - Wikisource, the free online library [en.wikisource.org]

- 10. cdc.gov [cdc.gov]

- 11. osha.gov [osha.gov]

- 12. Evaluating Skin Decontamination Techniques - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Skin absorption in vitro of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acs.org [acs.org]

- 15. ecolink.com [ecolink.com]

- 16. ehs.utk.edu [ehs.utk.edu]

- 17. ETHYLENE GLYCOL | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Chemical Compatibility of Ethylene Glycol Dibutyl Ether